Complete Discrimination Between Site A and Site B of PKA Type II Regulatory Subunits
Sp-8-PIP-cAMPS demonstrates complete discrimination between the two non-equivalent cAMP-binding sites (site A and site B) on the regulatory subunit of PKA type II (RII). In competition binding assays using purified RII, Sp-8-PIP-cAMPS bound exclusively to site B with no detectable binding to site A, a property not shared by the parent compound 8-piperidino-cAMP or other 8-substituted analogs [1]. The Rp-isomer (Rp-8-PIP-cAMPS) showed the inverse selectivity, binding exclusively to site A, confirming that the stereochemical configuration at the thiophosphate group is the critical determinant of this absolute site discrimination [1]. This represents a 100% binding preference ratio (site B:site A) for Sp-8-PIP-cAMPS on RII, whereas cAMP itself binds both sites non-selectively [2]. In contrast, the widely used PKA activator Sp-8-CPT-cAMPS exhibits only a 59-fold preference for RII site B over RI site B and retains substantial affinity for site A of RI, failing to achieve site-exclusive binding .
| Evidence Dimension | Site B vs Site A binding preference on PKA type II regulatory subunit (RII) |
|---|---|
| Target Compound Data | Complete discrimination: exclusive site B binding, no detectable site A binding |
| Comparator Or Baseline | Sp-8-CPT-cAMPS: 59-fold preference for RII site B over RI site B; cAMP: non-selective binding to both sites A and B |
| Quantified Difference | Sp-8-PIP-cAMPS achieves absolute site B exclusivity vs. Sp-8-CPT-cAMPS's 59-fold relative preference |
| Conditions | In vitro competition binding assays using purified regulatory subunit of cAMP-dependent protein kinase type II; [³H]cAMP displacement |
Why This Matters
Absolute site B exclusivity enables researchers to unambiguously attribute observed PKA type II activation effects to site B occupancy, a level of mechanistic resolution unattainable with partial-selectivity analogs.
- [1] Ogreid, D., Dostmann, W., Genieser, H.-G., Niemann, P., Doskeland, S. O., & Jastorff, B. (1994). (Rp)- and (Sp)-8-piperidinoadenosine-3',5'-(cyclic)thiophosphates discriminate completely between site A and B of the regulatory subunits of cAMP-dependent protein kinase type I and II. European Journal of Biochemistry, 221(3), 1089-1094. View Source
- [2] Doskeland, S. O., Ogreid, D., Ekanger, R., Sturm, P. A., Miller, J. P., & Suva, R. H. (1983). Mapping of the two intrachain cyclic nucleotide binding sites of adenosine cyclic 3',5'-phosphate dependent protein kinase I and II. Biochemistry, 22(5), 1094-1101. View Source
